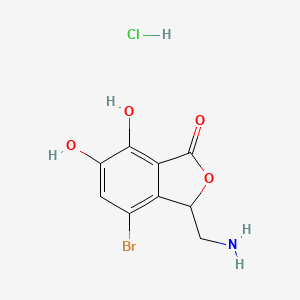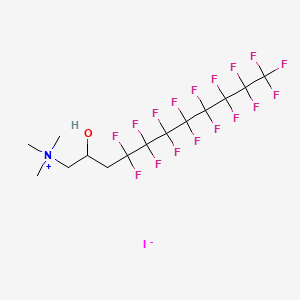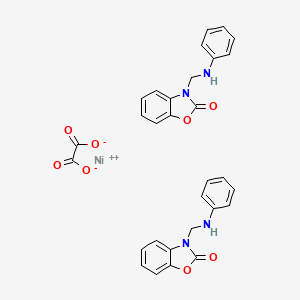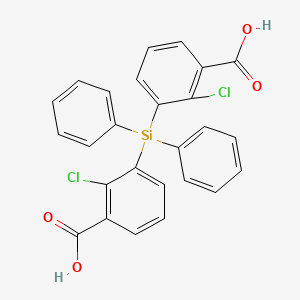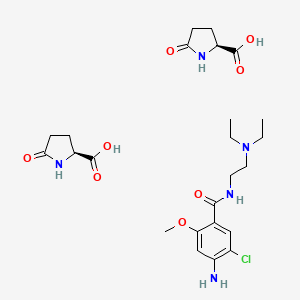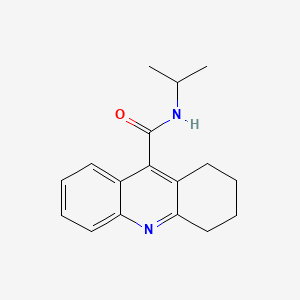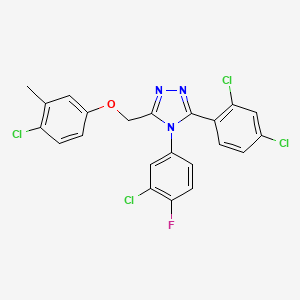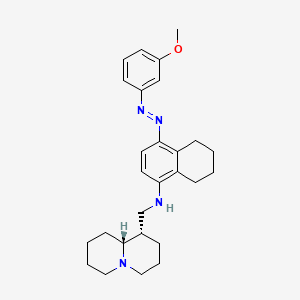
2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- is a complex organic compound that belongs to the class of quinolizines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form the azo compound.
Reduction and Cyclization: Subsequent reduction and cyclization steps are used to form the quinolizine ring system.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing chromatography and crystallization for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the azo group to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or hydrogen gas with a catalyst.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group may yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Influencing biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolizine Derivatives: Other compounds with a quinolizine core structure.
Azo Compounds: Compounds containing the azo functional group.
Methanamine Derivatives: Compounds with a methanamine group.
Uniqueness
The uniqueness of 2H-Quinolizine-1-methanamine, octahydro-N-(4-((3-methoxyphenyl)azo)-5,6,7,8-tetrahydro-1-naphthalenyl)-, (1R-trans)- lies in its specific combination of functional groups and its potential biological activities.
Eigenschaften
CAS-Nummer |
150359-17-4 |
|---|---|
Molekularformel |
C27H36N4O |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-[(3-methoxyphenyl)diazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C27H36N4O/c1-32-22-10-6-9-21(18-22)29-30-26-15-14-25(23-11-2-3-12-24(23)26)28-19-20-8-7-17-31-16-5-4-13-27(20)31/h6,9-10,14-15,18,20,27-28H,2-5,7-8,11-13,16-17,19H2,1H3/t20-,27+/m0/s1 |
InChI-Schlüssel |
UPYWFVPREKXCNH-CCLHPLFOSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)N=NC2=C3CCCCC3=C(C=C2)NC[C@@H]4CCCN5[C@@H]4CCCC5 |
Kanonische SMILES |
COC1=CC=CC(=C1)N=NC2=C3CCCCC3=C(C=C2)NCC4CCCN5C4CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


